molecular formula C4H2BrIN2 B1372934 2-Bromo-4-iodopyrimidine CAS No. 1034619-55-0

2-Bromo-4-iodopyrimidine

Cat. No.: B1372934
CAS No.: 1034619-55-0
M. Wt: 284.88 g/mol
InChI Key: IPEJYDSOKWOWDS-UHFFFAOYSA-N
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Description

2-Bromo-4-iodopyrimidine (BIP) is an organic compound that belongs to the family of pyrimidine derivatives. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

This compound can be synthesized from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane . Another method involves reacting 5-bromo-2-chloropyrimidine with hydroiodic acid .


Molecular Structure Analysis

The molecular formula of this compound is C4H2BrIN2 . Its average mass is 284.880 Da and its monoisotopic mass is 283.844574 Da .


Chemical Reactions Analysis

This compound is used as a reagent, intermediate, and starting material for synthesizing various compounds. For example, it can be used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to give the efficient syntheses of many substituted pyrimidine compounds .


Physical And Chemical Properties Analysis

This compound has a predicted density of 2.495±0.06 g/cm3 . Its melting point is between 103.5-104.7 °C , and its predicted boiling point is 341.8±34.0 °C . It is slightly soluble in water .

Scientific Research Applications

1. Use in Palladium-Catalysed Cross-Coupling Reactions

2-Bromo-4-iodopyrimidine serves as an intermediate in palladium-catalysed cross-coupling reactions. It facilitates the synthesis of various substituted pyrimidine compounds, showcasing its versatility in chemical synthesis and compound development (Goodby et al., 1996).

2. Application in Synthesis of Light-Emitting Materials

It is used in the synthesis of phenylene-pyrimidine alternating oligomers. These oligomers exhibit properties suitable for blue light-emitting materials, indicating its potential in the development of light-emitting diodes and other electronic devices (Wong et al., 2002).

3. In Synthesis of Disubstituted Pyridines

This compound is a key building block for creating 2,4-disubstituted pyridines. Its conversion to diaryl pyridines and bipyridines demonstrates its crucial role in organic synthesis (Duan et al., 2004).

4. Generation of Thiazolo[4,5‐d]pyrimidine Derivatives

This compound is instrumental in producing thiazolo[4,5-d] pyrimidine derivatives, highlighting its application in the creation of novel chemical entities with potential biological activity (Bakavoli et al., 2006).

5. Role in Protein–RNA Cross-linking Studies

This compound is relevant in studying protein–RNA interactions, particularly in mass spectrometric analysis of proteins cross-linked to modified RNA, which is important in understanding molecular interactions in biological systems (Kramer et al., 2011).

Safety and Hazards

2-Bromo-4-iodopyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

2-Bromo-4-iodopyrimidine is widely used in scientific research as a reagent, intermediate, and starting material for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals. Its future directions are likely to continue in these areas, contributing to the development of new compounds and therapies.

Relevant Papers The relevant papers retrieved discuss the synthesis, properties, and uses of this compound . They highlight its role as a valuable reagent and intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-bromo-4-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIN2/c5-4-7-2-1-3(6)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEJYDSOKWOWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034619-55-0
Record name 2-bromo-4-iodopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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